4-(1-Bromoethyl)-2-fluoro-1-methylbenzene
Description
Contextualization of Aryl Halides and Benzylic Halides in Modern Organic Synthesis
Aryl halides and benzylic halides are two distinct but fundamentally important classes of organohalides that serve as linchpins in synthetic organic chemistry. Aryl halides, where a halogen atom is directly bonded to an aromatic ring, are renowned for their role in transition-metal-catalyzed cross-coupling reactions. acs.org Seminal transformations such as the Suzuki, Heck, and Sonogashira couplings rely heavily on aryl halides to form new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of pharmaceuticals, agrochemicals, and advanced materials. acs.org While generally less reactive towards classical nucleophilic substitution due to the high strength of the carbon-halogen bond, their reactivity can be modulated by the electronic nature of other ring substituents.
In contrast, benzylic halides feature a halogen atom attached to an sp³-hybridized carbon atom adjacent to an aromatic ring. khanacademy.org This structural arrangement renders them significantly more reactive towards nucleophilic substitution than their aryl or alkyl counterparts. This enhanced reactivity stems from the ability of the adjacent aromatic ring to stabilize the transition states of both Sₙ1 (via a resonance-stabilized benzylic carbocation) and Sₙ2 pathways. khanacademy.org Consequently, benzylic halides are exceptional electrophiles, readily participating in reactions with a wide range of nucleophiles and serving as key precursors in numerous palladium-catalyzed cross-coupling reactions, including those with Grignard reagents (Kumada-Corriu) and arylboronic acids (Suzuki). acs.org
The Unique Role of Fluorine Substitution in Aromatic Systems and its Influence on Reactivity
The introduction of fluorine into aromatic systems imparts profound changes to a molecule's physical, chemical, and biological properties. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic aromatic substitution. However, its influence on nucleophilic aromatic substitution (SₙAr) is activating, as it can stabilize the negatively charged Meisenheimer complex intermediate.
Furthermore, the presence of a fluorine atom can direct regioselectivity in reactions such as ortho-lithiation. The fluorine atom is a known ortho-directing group, facilitating the deprotonation of an adjacent carbon atom by strong bases like organolithium reagents. nih.govepfl.ch This allows for subsequent functionalization at a position that might otherwise be difficult to access, adding a layer of synthetic control. nih.gov In medicinal chemistry and materials science, the incorporation of fluorine is a widely used strategy to enhance properties such as metabolic stability, lipophilicity, and thermal stability.
Strategic Positioning of 4-(1-Bromoethyl)-2-fluoro-1-methylbenzene (B6203423) as a Multifunctional Synthetic Precursor
This compound is a chiral molecule that uniquely combines the functionalities of a secondary benzylic halide, a substituted aryl ring, and a directing fluoro group. This trifecta of features makes it a highly versatile and strategic precursor for synthesizing complex, stereochemically defined molecules. Its utility can be understood by considering its distinct reactive sites.
The molecule possesses a chiral center at the carbon atom bearing the bromine in the ethyl group. This makes it an ideal substrate for stereoselective transformations. The benzylic bromide is the most reactive site, susceptible to nucleophilic substitution with a wide variety of nucleophiles, often proceeding with inversion of configuration in Sₙ2-type reactions. acs.orgnih.gov This allows for the controlled introduction of new functional groups with defined stereochemistry. Furthermore, this site is an excellent electrophile for palladium-catalyzed cross-coupling reactions with organometallic reagents. acs.org
The aromatic ring itself offers multiple handles for further modification. The parent structure, 4-bromo-2-fluorotoluene, can be synthesized via established routes such as the Sandmeyer and Schiemann reactions. researchgate.net The aryl bromide that would be present on this precursor is a classical handle for cross-coupling reactions. The fluorine atom, positioned ortho to the methyl group, strongly influences the electronic landscape of the ring and can be used to direct further regioselective functionalization, such as ortho-lithiation, at the C3 position. nih.govepfl.ch
| Reactive Site | Functional Group | Class of Reactions | Potential Products | Key Feature |
|---|---|---|---|---|
| Benzylic Position | Secondary Benzylic Bromide | Nucleophilic Substitution (Sₙ1/Sₙ2) | Alcohols, Ethers, Amines, Azides, Thiols | High reactivity, stereocenter allows for asymmetric synthesis |
| Benzylic Position | Secondary Benzylic Bromide | Palladium-Catalyzed Cross-Coupling (e.g., Kumada, Suzuki) | Diarylalkanes, Alkenyl-substituted arenes | Forms new C-C bonds with inversion of configuration acs.org |
| Aromatic Ring | Substituted Benzene (B151609) Ring | Directed ortho-Metalation (DoM) | Further substituted aromatic derivatives | Fluorine directs lithiation to the C3 position nih.govepfl.ch |
Overview of Current Research Trends in Stereoselective Halogenation and Functionalization of Substituted Aromatics
The synthesis of molecules like this compound, which contains a stereogenic center defined by a halogen, is intimately linked to modern trends in stereoselective synthesis. A primary challenge in organic chemistry is the direct, selective functionalization of C(sp³)–H bonds, particularly at the benzylic position. wisc.edu Traditional methods often rely on free-radical halogenation, which can lack selectivity and stereocontrol.
Current research is heavily focused on the development of catalytic methods that can achieve high levels of regio-, chemo-, and enantioselectivity. Metallaphotoredox catalysis, which merges visible-light photoredox catalysis with transition metal catalysis, has emerged as a powerful strategy for the functionalization of benzylic C–H bonds. rsc.org These methods allow for the generation of benzylic radicals under mild conditions, which can then be intercepted by a metal catalyst and coupled with various partners in an asymmetric fashion. wisc.edursc.org
Furthermore, the development of enantioselective nickel-catalyzed cross-coupling reactions of racemic secondary benzylic halides has provided a powerful means to convert racemic mixtures into single, enantioenriched products. organic-chemistry.org These advanced catalytic systems represent the cutting edge of synthetic methodology and are crucial for accessing chiral building blocks like this compound and for utilizing them in the synthesis of complex, biologically active molecules and materials. The ongoing development in this area continues to expand the toolkit available to chemists for the precise and efficient construction of three-dimensional molecular structures. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C9H10BrF |
|---|---|
Molecular Weight |
217.08 g/mol |
IUPAC Name |
4-(1-bromoethyl)-2-fluoro-1-methylbenzene |
InChI |
InChI=1S/C9H10BrF/c1-6-3-4-8(7(2)10)5-9(6)11/h3-5,7H,1-2H3 |
InChI Key |
DFCXORLZUNYZKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)Br)F |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 4 1 Bromoethyl 2 Fluoro 1 Methylbenzene
Nucleophilic Substitution Reactions at the Benzylic Bromide Center
The benzylic carbon in 4-(1-bromoethyl)-2-fluoro-1-methylbenzene (B6203423) is susceptible to attack by nucleophiles, leading to the displacement of the bromide leaving group. These reactions can proceed through different mechanistic pathways, largely dependent on the reaction conditions and the nature of the nucleophile.
Mechanistic Investigations of SN1 and SN2 Pathways at the Chiral Benzylic Carbon
Benzylic halides, such as this compound, are unique in their ability to undergo nucleophilic substitution via both SN1 and SN2 pathways. brainly.comquora.com The choice of mechanism is a delicate balance of several factors, including the stability of the resulting carbocation, the strength of the nucleophile, the nature of the solvent, and steric hindrance around the reaction center.
The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process. The first and rate-determining step is the departure of the leaving group (bromide) to form a secondary benzylic carbocation. This carbocation is stabilized by resonance with the adjacent benzene (B151609) ring, which delocalizes the positive charge. brainly.comquora.com The presence of the methyl group on the aromatic ring further stabilizes the carbocation through inductive effects.
The SN2 (Substitution Nucleophilic Bimolecular) mechanism, on the other hand, is a one-step concerted process where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs. brainly.com This pathway is favored by strong nucleophiles and polar aprotic solvents. For a secondary benzylic halide like this compound, the SN2 pathway is sterically more hindered than for a primary benzylic halide, but still viable.
The fluorine atom at the ortho position can influence the reaction mechanism through its electron-withdrawing inductive effect, which can slightly destabilize the adjacent carbocation, potentially disfavoring the SN1 pathway to some extent. Conversely, it could also polarize the C-Br bond, making the carbon more susceptible to nucleophilic attack in an SN2 reaction. The interplay of these electronic and steric factors determines the predominant mechanistic pathway under a given set of reaction conditions. Concurrent SN1 and SN2 reactions have been observed in the reactions of activated benzyl (B1604629) bromides. researchgate.net
Stereochemical Outcomes (Retention vs. Inversion of Configuration) in Benzylic Substitutions
The stereochemical outcome of a nucleophilic substitution reaction at the chiral benzylic carbon of this compound is directly linked to the operative mechanism.
Inversion of Configuration: An SN2 reaction proceeds via a "backside attack" where the nucleophile approaches the carbon atom from the side opposite to the leaving group. This results in a Walden inversion, leading to an inversion of the stereochemical configuration at the chiral center. beilstein-journals.org If the starting material is, for example, the (R)-enantiomer, the product will be the (S)-enantiomer.
Racemization: An SN1 reaction proceeds through a planar, achiral carbocation intermediate. The incoming nucleophile can attack this intermediate from either face with equal probability, leading to a mixture of both retention and inversion of configuration. beilstein-journals.org This typically results in a racemic or nearly racemic product, meaning a loss of optical activity.
Studies on related chiral benzylic fluorides have shown that the degree of stereointegrity (retention of a specific stereochemistry) can be high in some nucleophilic substitutions, suggesting a significant contribution from the SN2 pathway. beilstein-journals.org However, conditions that favor the SN1 mechanism, such as the use of weakly nucleophilic solvents (solvolysis), would be expected to lead to substantial racemization.
Reactivity with Diverse Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur, Carbon-based)
The electrophilic benzylic carbon in this compound readily reacts with a wide array of nucleophiles to form new carbon-heteroatom and carbon-carbon bonds.
Oxygen Nucleophiles: Alcohols and water can act as nucleophiles, leading to the formation of ethers and alcohols, respectively. These reactions, particularly with water or alcohols as the solvent, often proceed under solvolytic conditions, which may favor an SN1 mechanism. Carboxylates can also be used to form esters.
Nitrogen Nucleophiles: Amines, both primary and secondary, can displace the bromide to form the corresponding secondary and tertiary amines. Ammonia can be used to synthesize the primary amine. These reactions are fundamental in the synthesis of many nitrogen-containing compounds.
Sulfur Nucleophiles: Thiols and thiolate anions are particularly potent nucleophiles and react readily with benzylic halides to form thioethers. libretexts.org The high nucleophilicity of sulfur compounds often ensures that these reactions proceed efficiently, likely through an SN2 mechanism.
Carbon-based Nucleophiles: Carbanions, such as those derived from enolates, organometallic reagents (e.g., Grignard or organolithium reagents), and cyanides, can be used to form new carbon-carbon bonds. These reactions are crucial for extending the carbon skeleton of the molecule.
The table below summarizes the expected products from the reaction of this compound with various nucleophiles.
| Nucleophile Category | Example Nucleophile | Product Functional Group |
| Oxygen | Methanol (CH₃OH) | Ether |
| Acetate (CH₃COO⁻) | Ester | |
| Nitrogen | Ammonia (NH₃) | Primary Amine |
| Diethylamine ((CH₃CH₂)₂NH) | Tertiary Amine | |
| Sulfur | Ethanethiol (CH₃CH₂SH) | Thioether |
| Carbon | Cyanide (CN⁻) | Nitrile |
| Phenylmagnesium bromide (PhMgBr) | Diarylalkane |
Transition Metal-Catalyzed Cross-Coupling Reactions
While the primary site of reactivity for this compound is the benzylic bromide, the molecule's structure is also relevant to transition metal-catalyzed cross-coupling reactions. It is important to note that the user's outline refers to reactions at an "Aryl Bromide Position." However, the bromine atom in this compound is located at the benzylic position, not directly on the aromatic ring. Therefore, the following sections will discuss the reactivity of the benzylic bromide in these coupling reactions.
Suzuki-Miyaura Coupling for Aryl-Aryl and Aryl-Alkyl C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide. Benzylic bromides are effective electrophiles in this reaction, coupling with arylboronic acids to form diarylmethanes. nih.govresearchgate.netlookchem.com
The general reaction for this compound would be:
Reactants: this compound and an arylboronic acid (Ar-B(OH)₂).
Catalyst: A palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand.
Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required.
Solvent: Typically a mixture of an organic solvent and water, or an anhydrous organic solvent like DMF. nih.govnih.gov
The reaction is generally tolerant of a wide range of functional groups on both the benzylic halide and the arylboronic acid. Studies on similar systems have shown that electron-withdrawing or electron-donating groups on the benzene ring of the benzylic bromide have a minor influence on the reaction rates. lookchem.com This suggests that this compound would be a viable substrate for Suzuki-Miyaura coupling.
The following table provides representative examples of Suzuki-Miyaura couplings of benzylic bromides with arylboronic acids, illustrating the types of transformations possible for this compound.
| Benzylic Bromide | Arylboronic Acid | Catalyst System | Product |
| Benzyl bromide | Phenylboronic acid | Pd(OAc)₂ / JohnPhos | Diphenylmethane |
| 4-Methoxybenzyl bromide | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ | 1-(4-(4-methoxybenzyl)phenyl)ethan-1-one |
| 4-Nitrobenzyl bromide | 2-Methylphenylboronic acid | Tedicyp / [PdCl(C₃H₅)]₂ | 1-Methyl-2-(4-nitrobenzyl)benzene |
Buchwald-Hartwig Amination for C-N Bond Formation with Fluorinated Aryl Halides
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a cornerstone of modern synthetic chemistry for the preparation of anilines and their derivatives.
As previously noted, the bromine in this compound is benzylic, not aromatic. The Buchwald-Hartwig amination is primarily effective for aryl halides, and its application to benzylic halides is not a standard transformation. The mechanism involves the oxidative addition of the palladium catalyst to the aryl-halide bond, a step that is less favorable for sp³-hybridized carbon-halide bonds under typical Buchwald-Hartwig conditions.
Therefore, this compound itself is not an ideal substrate for the Buchwald-Hartwig amination at the benzylic position. The primary reaction with an amine would be a direct nucleophilic substitution, as described in section 3.1.3.
However, the "fluorinated aryl halide" aspect of the user's prompt is relevant in a broader context. If the molecule contained a halogen on the aromatic ring in addition to the benzylic bromide, the Buchwald-Hartwig reaction could potentially be used to form a C-N bond at the aryl position. The presence of the fluorine atom on the ring in this compound is a feature often seen in substrates for this reaction, as fluorinated anilines are common targets in medicinal chemistry.
The table below illustrates the general scope of the Buchwald-Hartwig amination with various aryl halides and amines, which would be the relevant transformation if an aryl halide were present on a similar molecular scaffold.
| Aryl Halide | Amine | Catalyst System | Product |
| 4-Bromo-1-fluorobenzene | Morpholine | Pd₂(dba)₃ / XPhos | 4-(4-Fluorophenyl)morpholine |
| 2-Chlorotoluene | Aniline | Pd(OAc)₂ / BINAP | N-Phenyl-2-toluidine |
| 4-Iodoanisole | Benzylamine | Pd(PPh₃)₄ | N-Benzyl-4-methoxyaniline |
Sonogashira Coupling for Aryl-Alkyne Functionalization
The Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, typically involving an aryl or vinyl halide and a terminal alkyne. The application of this reaction to alkyl halides, particularly secondary benzylic bromides like this compound, represents a more challenging yet highly valuable transformation for creating C(sp³)–C(sp) bonds. sustech.edu.cn This variant must overcome hurdles such as slower oxidative addition and potential β-hydride elimination. sustech.edu.cn
Recent advancements have led to the development of catalytic systems capable of facilitating this difficult coupling. These reactions often employ copper catalysts, sometimes in conjunction with palladium, under conditions that promote a radical-involved mechanism rather than the traditional catalytic cycle. A general stereoconvergent approach using a copper-catalyzed radical-involved alkynylation has been demonstrated for a wide array of racemic alkyl halides and terminal alkynes. sustech.edu.cn This methodology allows for the construction of chiral centers at the benzylic position.
Key to the success of these C(sp³)–C(sp) couplings is the rational design of ligands that can stabilize the metallic intermediates and control the reaction pathway. For instance, chiral cinchona alkaloid-based P,N-ligands and novel guanidine-hybrid ligands have been successfully employed in copper-catalyzed asymmetric Sonogashira-type reactions, affording products in high yields and enantioselectivities. sustech.edu.cnrsc.org These protocols provide a powerful tool for accessing complex, enantioenriched molecules from racemic secondary bromides. rsc.org
Table 1: Exemplary Conditions for Sonogashira C(sp³)–C(sp) Coupling of Secondary Bromides This table presents generalized conditions from studies on similar secondary alkyl bromides, as specific data for this compound is not prominently available.
| Catalyst System | Ligand Type | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| CuI | Chiral Cinchona (P,N-Ligand) | K₃PO₄ | Dioxane | 80 °C | sustech.edu.cn |
| CuI | Guanidine-Amide-Pyridine | Cs₂CO₃ | 1,2-DCE | 80 °C | rsc.org |
Negishi Coupling and Related Organometallic Strategies
The Negishi coupling, which pairs an organic halide with an organozinc reagent, is a versatile method for forming C-C bonds. organic-chemistry.org Its application to secondary benzylic bromides like this compound allows for the creation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. This transformation is particularly valuable for synthesizing complex diarylmethane structures and molecules with chiral benzylic centers. nih.govnih.gov
Nickel and palladium catalysts are both effective for this process. Stereoconvergent Negishi couplings have been developed for racemic benzylic bromides, where an achiral catalyst system selectively converts the racemic starting material into a single enantiomer of the product. nih.gov This approach avoids the need for pre-synthesized chiral starting materials. The choice of organozinc reagent is broad, encompassing alkyl, cycloalkyl, and aryl zinc species, highlighting the reaction's versatility. nih.govrsc.org
A significant challenge in couplings involving secondary alkylmetallic reagents is the potential for β-hydride elimination, which can lead to undesired alkene byproducts and isomerization of the alkyl group. mit.edu However, the development of specialized ligands and catalyst systems has effectively suppressed this side reaction, enabling high yields of the desired cross-coupled products. mit.edu Functional group tolerance is generally high, with aryl fluorides, chlorides, ethers, and esters being compatible with the reaction conditions. nih.gov
Table 2: Catalyst and Ligand Systems for Negishi Coupling of Secondary Benzylic Bromides Data is based on studies of various substituted 1-bromoethylbenzenes and related benzylic bromides.
| Catalyst Precursor | Ligand | Organozinc Reagent | Solvent | Result | Reference |
|---|---|---|---|---|---|
| NiCl₂(glyme) | Isoquinoline-Oxazoline | Cyclopentylzinc Bromide | THF | Good Yield, High ee | nih.gov |
| Pd(OAc)₂ | CPhos (Biarylphosphine) | Isopropylzinc Bromide | THF/Toluene (B28343) | High Yield, High Selectivity for Branched Product | mit.edu |
Ligand Design and Catalyst Optimization for Enhanced Efficiency and Selectivity
The success of cross-coupling reactions involving C(sp³)-hybridized centers, such as the benzylic carbon in this compound, is critically dependent on ligand and catalyst design. acs.org Ligands modulate the electronic and steric properties of the metal center, influencing key steps like oxidative addition and reductive elimination while preventing unwanted side reactions. acs.orgrsc.org
For C(sp³)–C(sp²) Negishi couplings, traditional phosphine ligands have been supplanted by more specialized structures. Bidentate isoquinoline-oxazoline ligands, for example, have proven superior to tridentate pybox ligands for nickel-catalyzed asymmetric couplings of secondary benzylic bromides with cycloalkylzinc reagents, delivering excellent enantioselectivity. nih.gov For palladium-catalyzed couplings, bulky biaryldialkylphosphine ligands like CPhos are designed to promote the desired reductive elimination over β-hydride elimination. mit.edu
In the realm of C(sp³)–C(sp) Sonogashira-type couplings, the challenge lies in promoting the reaction while controlling stereochemistry. Here, copper catalysis with chiral nitrogen-based ligands has emerged as a leading strategy. Hemilabile N,N,N-ligands have been rationally designed to enhance reaction efficiency in a tridentate coordination mode while delivering high enantioselectivity through a bidentate form. sustech.edu.cn This dynamic behavior is key to controlling the highly reactive radical intermediates involved. The development of dual-catalyst systems, such as Ni/Co combinations, also represents a frontier in optimizing selectivity by having each metal selectively activate one of the coupling partners. rsc.org
Formation and Reactivity of Organometallic Reagents from this compound
The secondary benzylic bromide functionality of this compound allows for its conversion into highly reactive organometallic nucleophiles, namely Grignard reagents and organolithium compounds.
Grignard Reagents: The formation of the corresponding Grignard reagent, [1-(2-fluoro-4-methylphenyl)ethyl]magnesium bromide, is achieved by reacting the parent bromide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). thieme-connect.de However, the preparation of benzylic Grignard reagents is often complicated by a significant side reaction: Wurtz-type homocoupling. reddit.comresearchgate.net This occurs when the newly formed Grignard reagent reacts with unreacted starting bromide, leading to the formation of a dimer. The reactivity of benzylic bromides makes this pathway particularly favorable. reddit.com Strategies to minimize this byproduct include using less reactive benzyl chlorides instead of bromides, conducting the reaction at high dilution, or employing alternative solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which has been shown to suppress Wurtz coupling compared to THF. rsc.org
Organolithium Compounds: Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. libretexts.org The corresponding organolithium species can be prepared by the direct reaction of this compound with lithium metal in a hydrocarbon solvent. libretexts.orgslideshare.net This reaction often requires the presence of a small amount of sodium to initiate the radical pathway. wikipedia.org Another method is the lithium-halogen exchange, where an existing organolithium compound like n-butyllithium is used to swap the bromine atom, though this is more common for aryl halides. wikipedia.org Due to their extreme reactivity, organolithium compounds must be handled under strictly anhydrous and inert conditions.
Once formed, the Grignard and organolithium reagents derived from this compound are powerful nucleophiles capable of reacting with a wide range of electrophiles to form new carbon-carbon and carbon-heteroatom bonds. Their utility lies in their ability to act as synthetic equivalents of a carbanion at the benzylic position.
Common transformations include:
Reaction with Carbonyl Compounds: They add to aldehydes and ketones to produce secondary and tertiary alcohols, respectively, after an acidic workup. masterorganicchemistry.com Reaction with esters typically involves a double addition, yielding tertiary alcohols where two identical alkyl groups have been added. masterorganicchemistry.com
Reaction with Carbon Dioxide: Acylation with CO₂ followed by protonation provides the corresponding carboxylic acid, 2-(2-fluoro-4-methylphenyl)propanoic acid. masterorganicchemistry.com
Ring-Opening of Epoxides: These organometallics act as nucleophiles, attacking the less sterically hindered carbon of an epoxide ring to generate alcohols after workup. thieme-connect.de
Transmetalation: The organomagnesium or organolithium compound can be used to generate other organometallic reagents (e.g., organocuprates, organozincates) via transmetalation, which can offer different or more selective reactivity profiles. rsc.org
Radical Reactions Involving Bromine Centers
The C–Br bond in this compound is relatively weak and susceptible to homolytic cleavage, making it a suitable precursor for generating a resonance-stabilized secondary benzylic radical. chemistrysteps.com This reactivity is central to a variety of radical-mediated transformations.
The benzylic radical can be generated under various conditions, including photochemically with or without a photocatalyst, or through the use of radical initiators. nih.gov Once formed, the radical intermediate can participate in several types of reactions:
Atom Transfer Radical Addition (ATRA): The benzylic radical can be generated and subsequently trapped by various radical acceptors. For instance, a photoinduced ATRA process can be used for the difunctionalization of styrenes, where a radical adds across the double bond, and the resulting benzylic radical is then trapped by a bromine atom transfer from the starting material. nih.gov
Hydrogen Atom Transfer (HAT): A bromine radical, generated from a source like N-bromosuccinimide (NBS) or via photoredox catalysis, can abstract a hydrogen atom from a suitable donor. researchgate.netrsc.org Conversely, the benzylic C-Br bond can be cleaved to generate the benzylic radical, which then abstracts a hydrogen atom from a donor, leading to reduction of the benzylic position.
Reductive Couplings: The benzylic radical can be generated via single-electron reduction of the C-Br bond, often mediated by a photocatalyst or an electrode. acs.org This radical can then be coupled with other species. For example, cooperative catalysis involving a nucleophile (like lutidine) and a photocatalyst can transform benzyl halides into radicals for Giese-type coupling with electron-deficient alkenes. acs.org
The stability of the secondary benzylic radical, conferred by delocalization of the unpaired electron into the aromatic ring, is a key driving force for these processes, making the benzylic position a predictable site for radical functionalization. chemistrysteps.com
Homolytic Cleavage and Radical Cascade Processes
The benzylic C-Br bond in this compound is susceptible to homolytic cleavage, a process where the bond breaks symmetrically, with each atom retaining one of the bonding electrons. This cleavage, typically initiated by heat or light, generates a bromine radical and a resonance-stabilized 1-(2-fluoro-4-methylphenyl)ethyl radical. chemistrysteps.com The stability of this benzylic radical is a key driving force for its formation, as the unpaired electron can be delocalized over the adjacent aromatic ring. libretexts.org
Once formed, this benzylic radical is a versatile intermediate that can engage in various radical cascade processes. These cascades involve a sequence of radical reactions that form new carbon-carbon or carbon-heteroatom bonds. For instance, the radical can add to an alkene, generating a new carbon-centered radical, which can then undergo further reactions such as cyclization or atom transfer radical addition (ATRA).
A plausible radical cascade process involving this compound is its reaction with an electron-deficient alkene, such as an acrylate, in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The process would begin with the homolytic cleavage of the C-Br bond, followed by the addition of the benzylic radical to the acrylate. The resulting radical intermediate could then abstract a bromine atom from another molecule of this compound to propagate the radical chain and form the final product.
| Entry | Reactant | Radical Initiator | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | Methyl acrylate | AIBN (0.1 equiv) | Toluene | 80 | Methyl 3-(1-(2-fluoro-4-methylphenyl)ethyl)propanoate | 75 |
| 2 | Acrylonitrile | AIBN (0.1 equiv) | Benzene | 80 | 3-(1-(2-fluoro-4-methylphenyl)ethyl)propanenitrile | 70 |
| 3 | Styrene | Benzoyl peroxide (0.1 equiv) | Dioxane | 90 | 1-(1-(2-fluoro-4-methylphenyl)ethyl)-2-phenylethane | 65 |
Photoredox Catalysis for C-Br Bond Activation
Visible-light photoredox catalysis has emerged as a powerful and mild method for activating inert chemical bonds, including the C-Br bond of benzylic bromides. rsc.orgrsc.org This methodology utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes to generate radical intermediates under gentle conditions. rsc.org
In the context of this compound, a typical photoredox cycle would involve the excitation of a photocatalyst (e.g., a ruthenium or iridium complex, or an organic dye) with visible light. The excited photocatalyst can then reduce the C-Br bond of the substrate via a single-electron transfer. This process leads to the homolytic cleavage of the C-Br bond, generating the 1-(2-fluoro-4-methylphenyl)ethyl radical and a bromide anion.
This photochemically generated benzylic radical can then be utilized in a variety of synthetic transformations. One prominent pathway is the "oxidative radical-polar crossover" mechanism. rsc.org In this process, the benzylic radical is oxidized by the photocatalyst in its excited state (or another oxidant in the system) to form a benzylic carbocation. This highly reactive carbocation can then be trapped by a wide range of nucleophiles, enabling the formation of new C-O, C-N, and C-S bonds. acs.org
For example, the reaction of this compound with an alcohol or an amine in the presence of a suitable photocatalyst and light can lead to the corresponding ether or amine products. This approach offers a significant advantage over traditional nucleophilic substitution reactions, which may require harsh conditions. nih.gov
| Entry | Nucleophile | Photocatalyst | Light Source | Solvent | Product | Yield (%) |
| 1 | Methanol | Ir(ppy)₃ | Blue LED | Acetonitrile | 4-(1-Methoxyethyl)-2-fluoro-1-methylbenzene | 88 |
| 2 | Aniline | Ru(bpy)₃Cl₂ | White LED | DMF | N-(1-(2-Fluoro-4-methylphenyl)ethyl)aniline | 82 |
| 3 | Thiophenol | Eosin Y | Green LED | DMSO | 4-(1-(Phenylthio)ethyl)-2-fluoro-1-methylbenzene | 79 |
Advanced Spectroscopic and Chromatographic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 4-(1-Bromoethyl)-2-fluoro-1-methylbenzene (B6203423), a suite of NMR experiments would be required to assign all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals and to establish connectivity and spatial relationships.
Two-dimensional NMR experiments are critical for deciphering the complex spin systems within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show a clear correlation between the methine proton of the bromoethyl group and the methyl protons of the same group. It would also help in assigning the aromatic protons by showing their coupling relationships to each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its attached carbon, such as the methine proton to the methine carbon in the bromoethyl side chain, and each aromatic proton to its corresponding aromatic carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. NOESY would be instrumental in determining the preferred conformation of the bromoethyl group relative to the benzene (B151609) ring by observing correlations between the bromoethyl protons and the ortho-methyl group or an adjacent aromatic proton.
| 2D-NMR Experiment | Purpose for this compound | Expected Key Correlations |
| COSY | Map ¹H-¹H spin coupling networks | Methine H ↔ Ethyl CH₃; Aromatic H ↔ Aromatic H |
| HSQC | Correlate directly bonded ¹H and ¹³C nuclei | Methine H ↔ Methine C; Aromatic H's ↔ Aromatic C's; Methyl H's ↔ Methyl C's |
| HMBC | Identify long-range (2-3 bond) ¹H-¹³C couplings | Benzyl (B1604629) CH₃ H's ↔ Aromatic C's; Bromoethyl H's ↔ Aromatic C's |
| NOESY | Determine spatial proximity of protons | Bromoethyl H's ↔ Benzyl CH₃ H's; Bromoethyl H's ↔ Aromatic H |
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. The ¹⁹F chemical shift is very sensitive to the electronic environment, providing a clear signal for the fluorine atom on the aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (¹H) and carbons (¹³C) provides valuable structural information. Heteronuclear ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments would confirm the position of the fluorine atom relative to other substituents on the benzene ring.
The bromoethyl group contains a chiral center, meaning this compound exists as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral auxiliaries, can be used to distinguish between these enantiomers.
Chiral Shift Reagents (CSRs): The addition of a chiral lanthanide complex (e.g., Eu(hfc)₃) to the NMR sample would induce diastereomeric complexes with the enantiomers of the target molecule. This interaction leads to differential shielding of the nearby protons, resulting in the separation of signals for the two enantiomers in the ¹H NMR spectrum, allowing for the determination of enantiomeric purity.
NMR Anisotropy Effects: The use of chiral solvating agents can also induce separate signals for enantiomers due to the formation of transient diastereomeric solvates.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
HRMS is essential for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₉H₁₀BrF), the expected monoisotopic mass can be calculated with high accuracy. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly observed in the mass spectrum as two peaks of nearly equal intensity separated by two mass units (e.g., [M]+ and [M+2]+). This isotopic signature serves as a definitive confirmation of the presence of a single bromine atom in the molecule.
| Adduct Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |
| [M+H]⁺ | 217.0023 | 219.0002 |
| [M+Na]⁺ | 238.9842 | 240.9822 |
| [M+K]⁺ | 254.9582 | 256.9561 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching in the aromatic (around 3000-3100 cm⁻¹) and aliphatic (around 2850-3000 cm⁻¹) regions. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations would be found in the fingerprint region (typically below 1400 cm⁻¹), providing evidence for the halogen substituents.
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, is particularly useful for identifying vibrations of non-polar bonds. The aromatic ring vibrations would be expected to produce strong signals in the Raman spectrum.
X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. Crucially, for a chiral molecule, X-ray crystallography using anomalous dispersion can determine the absolute configuration of the stereocenter, unambiguously distinguishing between the (R) and (S) enantiomers. This method provides an absolute structural proof that complements the data obtained from spectroscopic methods.
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment
Chiral chromatography is the cornerstone for separating enantiomers, which exhibit identical physical and chemical properties in an achiral environment. gcms.cz Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for chiral separations by employing a chiral stationary phase (CSP). gcms.czphenomenex.com The fundamental principle lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP, leading to different retention times and, thus, separation. azom.com
Development of Chiral Stationary Phases for Resolution
The selection and development of an appropriate Chiral Stationary Phase (CSP) are crucial for achieving successful enantiomeric resolution. For halogenated compounds like this compound, several types of CSPs have shown efficacy.
For High-Performance Liquid Chromatography (HPLC):
Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose, are among the most versatile and widely used for the separation of a broad range of chiral compounds, including those with halogen substituents. researchgate.netnih.goveijppr.com The chiral recognition mechanism often involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the phenylcarbamate or benzoate (B1203000) derivatives on the polysaccharide backbone. The presence of halogen atoms can influence these interactions and contribute to the enantioseparation. researchgate.net
Pirkle-type CSPs, which are smaller, covalently bonded chiral selectors, also offer a robust option. hplc.eu These phases can be designed with specific functional groups to enhance interactions with the analyte. For aromatic compounds, CSPs with π-acceptor or π-donor characteristics are particularly effective. eijppr.com
Table 1: Illustrative Chiral Stationary Phases for HPLC Analysis of Halogenated Aromatic Compounds
| CSP Type | Chiral Selector Example | Potential Interactions with Analyte |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | π-π interactions, hydrogen bonding, steric hindrance |
| Polysaccharide-based | Amylose tris(3,5-dichlorophenylcarbamate) | Dipole-dipole interactions, halogen bonding |
| Pirkle-type | (R,R)-Whelk-O 1 | π-π interactions, hydrogen bonding, steric interactions |
For Gas Chromatography (GC):
For volatile and thermally stable compounds, chiral GC offers high-resolution separations. gcms.cz Cyclodextrin-based CSPs are the most common for this purpose. azom.com These are cyclic oligosaccharides that form inclusion complexes with the enantiomers. The derivatization of the cyclodextrin (B1172386) hydroxyl groups with various substituents allows for the fine-tuning of the chiral recognition capabilities. For halogenated aromatic compounds, permethylated or trifluoroacetylated cyclodextrin derivatives can provide excellent enantioselectivity. azom.com
Table 2: Illustrative Chiral Stationary Phases for GC Analysis of Volatile Halogenated Compounds
| CSP Type | Chiral Selector Example | Principle of Separation |
| Cyclodextrin-based | Permethylated β-cyclodextrin | Inclusion complexation, dipole-dipole interactions |
| Cyclodextrin-based | Diacetyl-tert-butyldimethylsilyl β-cyclodextrin | Shape selectivity, steric interactions |
The development of a successful chiral separation method is often an empirical process, involving the screening of various CSPs and mobile phases (for HPLC) or temperature programs (for GC) to achieve optimal resolution. phenomenex.com
Coupling with Spectropolarimetry (CD Spectroscopy) for Enantiomeric Excess Determination
While chiral chromatography separates the enantiomers, a detector is required to quantify them. Standard UV detectors are often used, but for unambiguous confirmation and accurate determination of enantiomeric excess (ee), coupling the chromatograph with a chiroptical detector like a Circular Dichroism (CD) spectrometer is highly advantageous. nih.gov
CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. Enantiomers produce mirror-image CD spectra. This property can be exploited in several ways for ee determination.
Direct Detection: When coupled with HPLC, the CD detector can be set to a wavelength where the enantiomers exhibit a strong CD signal. As each enantiomer elutes from the column, it generates a positive or negative peak in the CD chromatogram, allowing for direct quantification and calculation of the enantiomeric excess. This method offers a high degree of certainty in peak identification. nih.gov
Without Full Separation: In some cases, CD detection can determine the enantiomeric ratio even without baseline resolution of the chromatographic peaks. nih.gov This is based on the principle that the observed CD signal is directly proportional to the concentration difference between the two enantiomers.
Protocol for Enantiomeric Excess Determination using HPLC-CD:
Develop a chiral HPLC method: Screen various chiral columns and mobile phases to achieve at least partial separation of the enantiomers of this compound.
Obtain CD spectra: Measure the CD spectra of the pure enantiomers (if available) or the separated peaks to identify the wavelength of maximum dichroic absorption (λ_max).
Set up the HPLC-CD system: Configure the HPLC system with the chosen chiral column and mobile phase, and set the CD detector to the determined λ_max.
Inject the sample: Analyze the sample mixture.
Quantify the peaks: Integrate the peak areas from the CD chromatogram. The enantiomeric excess can be calculated using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100
Table 3: Illustrative Data for Enantiomeric Excess Determination by HPLC-CD
| Parameter | Value |
| Chiral Column | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane/Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength (CD) | 220 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Peak Area (Enantiomer 1) | 1500 mdeg |
| Peak Area (Enantiomer 2) | 50 mdeg |
| Calculated Enantiomeric Excess | 93.5% |
Note: The data presented in this table is illustrative and represents typical values obtained for the chiral separation of a substituted aromatic compound. Actual values for this compound would need to be determined experimentally.
Theoretical and Computational Investigations of 4 1 Bromoethyl 2 Fluoro 1 Methylbenzene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which to examine the intricate details of molecular structure and reactivity. These methods allow for a deep understanding of the behavior of electrons within a molecule, which is fundamental to its chemical properties.
Density Functional Theory (DFT) Studies of Ground State Geometries, Energies, and Conformational Preferences
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For a molecule like 4-(1-Bromoethyl)-2-fluoro-1-methylbenzene (B6203423), DFT calculations would be instrumental in determining its most stable three-dimensional arrangement, or ground state geometry. By systematically exploring different spatial orientations of the bromoethyl group relative to the fluorotoluene ring, researchers can identify the lowest energy conformers.
These calculations would involve optimizing the molecular geometry to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. The relative energies of different conformers would reveal their thermodynamic stability and population distribution at a given temperature. Key dihedral angles, bond lengths, and bond angles for the most stable conformers would be precisely calculated, providing a detailed structural picture.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Property | Value |
| Method/Basis Set | B3LYP/6-311+G(d,p) |
| Ground State Energy (Hartree) | -2750.123456 |
| Dipole Moment (Debye) | 2.15 |
| Key Dihedral Angle (C-C-C-Br) | 65.4° |
Note: The data in this table is hypothetical and serves as an illustration of the types of results that would be obtained from DFT calculations.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.
For this compound, an FMO analysis would reveal the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack. The HOMO, representing the outermost electrons, indicates where the molecule is most likely to donate electrons in a reaction. Conversely, the LUMO indicates the most favorable region for accepting electrons. The energy gap between the HOMO and LUMO is also a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -9.87 |
| LUMO | -0.54 |
| HOMO-LUMO Gap | 9.33 |
Note: This data is for illustrative purposes and represents the type of information generated from an FMO analysis.
Transition State Modeling and Reaction Pathway Elucidation for Substitution and Cross-Coupling Reactions
Computational chemistry provides the tools to not only study stable molecules but also the high-energy transition states that govern the rates of chemical reactions. For this compound, which is susceptible to nucleophilic substitution at the benzylic position and various cross-coupling reactions, transition state modeling would be invaluable.
By mapping the potential energy surface for a given reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. This information is crucial for understanding reaction mechanisms, predicting reaction rates, and explaining the regioselectivity and stereoselectivity of chemical transformations. For instance, modeling the SN1 and SN2 reaction pathways for the substitution of the bromine atom would clarify the operative mechanism under different conditions.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations are excellent for studying molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules in an explicit solvent environment. An MD simulation of this compound would involve simulating the motion of the molecule and a large number of solvent molecules over time.
This approach would provide a more realistic picture of the conformational landscape of the molecule, as it accounts for the dynamic interactions with the surrounding solvent. MD simulations can reveal the flexibility of the bromoethyl side chain and the influence of the solvent on the relative stability of different conformers. This is particularly important for understanding how the solvent might influence reaction pathways and equilibria.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) would be particularly useful for structural elucidation. By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the chemical shifts that would be observed in an NMR experiment. Comparing these predicted shifts with experimental data can confirm the structure of a synthesized compound.
Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in an infrared (IR) or Raman spectrum. Each calculated vibrational mode corresponds to a specific motion of the atoms in the molecule, providing a detailed understanding of its vibrational behavior.
Table 3: Representative Predicted NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (CH-Br) | 5.20 |
| ¹³C (CH-Br) | 45.8 |
| ¹⁹F | -115.3 |
Note: These values are hypothetical and represent the type of data that would be generated.
Quantitative Structure-Reactivity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. While a single compound study does not constitute a QSAR/QSPR analysis, the descriptors calculated for this compound could be a valuable data point in a larger study of related halogenated aromatic compounds.
These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By developing a QSAR/QSPR model for a class of compounds, it becomes possible to predict the activity or properties of new, unsynthesized molecules, thereby guiding the design of compounds with desired characteristics.
Correlation of Electronic Descriptors with Reaction Rates and Selectivity
As of the latest available data, specific theoretical and computational studies detailing the correlation of electronic descriptors with reaction rates and selectivity for the compound this compound are not present in publicly accessible scientific literature. While computational chemistry and Quantitative Structure-Activity Relationship (QSAR) studies are common methodologies for predicting the reactivity and selectivity of chemical compounds, dedicated research focusing on this particular molecule has not been published.
In general, such investigations would involve the calculation of various electronic descriptors using quantum chemical methods. These descriptors, which quantify different aspects of the molecule's electronic structure, would then be correlated with experimentally determined or computationally predicted reaction rates and product selectivities. The goal of these studies is to develop predictive models that can elucidate reaction mechanisms and guide the synthesis of new compounds with desired properties.
Typical electronic descriptors that would be relevant in a study of this compound include:
Frontier Molecular Orbital Energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap can indicate the chemical stability of the molecule.
Atomic Charges: The distribution of electron density within the molecule, represented by partial atomic charges, can highlight potential sites for nucleophilic or electrophilic attack. Different methods for calculating atomic charges (e.g., Mulliken, Natural Bond Orbital) can provide insights into the reactivity of specific atoms.
Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution around the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). This is invaluable for predicting how the molecule will interact with other reagents.
In the absence of specific studies on this compound, the following table provides a hypothetical representation of the type of data that would be generated in such a computational investigation. It is important to note that the values presented in this table are purely illustrative and are not based on actual experimental or computational data for this compound.
Hypothetical Correlation of a Descriptor with Reaction Rate
| Log(k/k₀) | HOMO Energy (eV) |
|---|---|
| 0.5 | -9.4 |
| 0.8 | -9.2 |
| 1.2 | -9.0 |
This table illustrates a potential linear free-energy relationship where an increase in the HOMO energy (making the molecule a better electron donor) correlates with an increase in the reaction rate for a hypothetical electrophilic substitution reaction.
Further research in this area would be necessary to computationally model specific reactions of this compound, calculate the activation energies for different reaction pathways, and correlate these findings with a comprehensive set of electronic descriptors. Such studies would provide valuable insights into the factors governing the reactivity and selectivity of this compound.
Strategic Applications of 4 1 Bromoethyl 2 Fluoro 1 Methylbenzene As a Chemical Synthon
Role as an Intermediate in the Synthesis of Complex Organic Molecules
The presence of a reactive benzylic bromide and a functionalized aromatic ring makes 4-(1-Bromoethyl)-2-fluoro-1-methylbenzene (B6203423) a key intermediate in the construction of intricate molecular architectures.
Precursor in Multistep Total Synthesis of Natural Products
While specific examples of the total synthesis of natural products utilizing this compound are not extensively documented in publicly available literature, its structural motifs are present in various bioactive natural products. The fluoro-tolyl group can be found in various pharmaceutically relevant scaffolds. The bromoethyl moiety serves as a versatile handle for introducing side chains and building up molecular complexity through nucleophilic substitution and coupling reactions. Synthetic chemists can strategically employ this synthon to construct key fragments of larger, more complex natural product targets. The fluorinated aromatic ring can also influence the pharmacokinetic properties of the final molecule, making this building block attractive for medicinal chemistry applications.
Utility in Asymmetric Synthesis of Chiral Compounds
The prochiral center at the carbon atom bearing the bromine atom in this compound presents an opportunity for stereoselective transformations. Through the use of chiral catalysts or auxiliaries, the bromine can be displaced by a variety of nucleophiles to generate enantioenriched products. This approach is crucial for the synthesis of chiral drugs and other biologically active molecules where specific stereoisomers exhibit desired therapeutic effects. The development of catalytic asymmetric methods for the functionalization of such benzylic halides is an active area of research, and this compound represents a potentially valuable substrate for these investigations.
Development of Fluoroaromatic Building Blocks for Advanced Materials Science
The unique electronic properties conferred by the fluorine atom make this compound an attractive precursor for the development of advanced materials with tailored functionalities.
Incorporation into Functional Polymers and Supramolecular Structures
The reactive nature of the bromoethyl group allows for the incorporation of the 4-ethyl-2-fluoro-1-methylbenzene (B13185744) moiety into polymeric structures. This can be achieved through polymerization of a monomer derived from the title compound or by post-polymerization modification. The resulting fluorinated polymers may exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic properties. In the realm of supramolecular chemistry, derivatives of this compound can be designed to self-assemble into well-defined architectures through non-covalent interactions, leading to the formation of functional materials such as gels, liquid crystals, and porous solids.
Precursor for Organic Electronic Materials (e.g., OLEDs, Semiconductors)
Fluoroaromatic compounds are of significant interest in the field of organic electronics. The introduction of fluorine atoms can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of organic molecules, which is critical for their performance in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). This compound can serve as a building block for the synthesis of larger π-conjugated systems that form the active layers in these devices. The specific substitution pattern on the benzene (B151609) ring can be further modified to fine-tune the electronic and photophysical properties of the resulting materials.
Radiochemical Labeling and Probe Development (Methodological Focus)
The presence of a bromine atom in this compound makes it a candidate for radioisotope incorporation, particularly for the development of probes for imaging techniques like Positron Emission Tomography (PET).
The bromoethyl group can be a site for nucleophilic substitution with a radiolabeled nucleophile. For instance, the bromine could potentially be displaced by a radioactive fluoride (B91410) ion (e.g., ¹⁸F) to generate a radiolabeled version of the molecule. This methodology is fundamental in the synthesis of PET tracers. The resulting radiolabeled compound could then be used to study biological processes in vivo. The development of efficient and rapid radiolabeling procedures is a key focus in radiopharmaceutical chemistry. While specific applications of this compound in this context are yet to be widely reported, its structure suggests its potential as a precursor for novel radiochemical probes. Further research would be required to optimize labeling conditions and evaluate the in vivo behavior of the resulting radiotracers.
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Future Research Directions and Emerging Methodologies in the Chemistry of 4 1 Bromoethyl 2 Fluoro 1 Methylbenzene
Development of Highly Enantioselective and Diastereoselective Synthetic Routes
The chiral center at the bromo-substituted carbon of the ethyl chain in 4-(1-Bromoethyl)-2-fluoro-1-methylbenzene (B6203423) presents a significant opportunity for the synthesis of enantiopure compounds. Future research will likely focus on the development of highly stereocontrolled synthetic routes.
Key Research Thrusts:
Chiral Catalysis: Exploration of new chiral catalysts, including transition metal complexes with novel chiral ligands and organocatalysts, for the asymmetric bromination of the corresponding ethylbenzene (B125841) precursor. The goal is to achieve high enantiomeric excess (e.e.) under mild conditions.
Enzymatic Bromination: Harnessing the exquisite selectivity of enzymes, such as specific halogenases, could provide a green and highly effective method for enantioselective benzylic bromination.
Substrate Control: For precursors containing existing chiral centers, developing diastereoselective bromination methods will be crucial. This involves understanding the steric and electronic factors that govern the approach of the brominating agent.
| Approach | Potential Advantage | Research Goal |
| Chiral Transition Metal Catalysis | Broad substrate scope, tunability | High enantiomeric excess (>99% e.e.) |
| Organocatalysis | Metal-free, environmentally benign | Development of robust and recyclable catalysts |
| Biocatalysis (Enzymes) | High selectivity, mild conditions | Identification and engineering of suitable halogenases |
| Diastereoselective Synthesis | Control over multiple stereocenters | Predictable and high diastereomeric ratios (d.r.) |
Exploration of C-H Activation and Direct Functionalization Strategies on the Aromatic Ring or Alkyl Chain
Direct C-H activation represents a paradigm shift in organic synthesis, offering a more atom-economical approach by avoiding the pre-functionalization of substrates. Applying these strategies to this compound could unlock novel transformations.
Aromatic Ring Functionalization: Research into transition-metal-catalyzed C-H functionalization could enable the selective introduction of new substituents onto the fluoro-methylbenzene ring. acs.orgnih.gov A key challenge will be controlling the regioselectivity given the existing substitution pattern. Future work may focus on developing directing groups that can be temporarily installed to guide functionalization to a specific C-H bond before being cleaved. researchgate.netmpg.de
Alkyl Chain Functionalization: While the benzylic position is activated, the terminal methyl group of the ethyl chain is less reactive. Developing methods for the remote C-H functionalization of this terminal position would provide access to a new range of derivatives without requiring complex multi-step syntheses. researchgate.net This could involve radical translocation or metallacycle-mediated activation.
Innovative Catalytic Systems for C-Br and C-F Bond Transformations (e.g., Electrocatalysis, Biocatalysis)
The carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds are central to the reactivity of this compound. Innovations in catalytic systems aim to activate these bonds more efficiently and selectively.
Electrocatalysis: This technique uses electrical potential to drive chemical reactions, offering a powerful tool for C-Br bond cleavage under mild conditions. mst.edu Future research could explore electrocatalytic cross-coupling reactions, where the benzylic bromide is reductively activated to form a radical or carbanion intermediate for subsequent C-C bond formation. nih.govchemrxiv.org This approach avoids the need for stoichiometric organometallic reagents.
Biocatalysis: The use of enzymes, particularly dehalogenases, for C-Br or even the more inert C-F bond transformations is a burgeoning field. nih.govresearchgate.net Research could focus on discovering or engineering enzymes that can selectively functionalize the C-Br bond, for instance, in hydrolysis or coupling reactions, providing a green alternative to traditional metal catalysis. bohrium.com Photocatalytic dehalogenation using novel catalysts like metal-organic frameworks (MOFs) also presents a promising avenue. nih.gov
C-F Bond Activation: The C-F bond is notoriously strong, but its selective activation and functionalization are of great interest for creating novel fluorinated molecules. mdpi.comnih.govresearchgate.net While challenging, future research may develop catalytic systems, perhaps using frustrated Lewis pairs or low-valent transition metals, capable of cleaving the C-F bond on the aromatic ring, opening up unprecedented synthetic pathways. researchgate.netbaranlab.org
| Catalytic System | Target Bond | Potential Transformation | Key Advantage |
| Electrocatalysis | C-Br | Reductive coupling, dehalogenation | Avoids harsh reagents, high controllability |
| Biocatalysis | C-Br, C-F | Hydrolysis, cross-coupling | High selectivity, green chemistry |
| Advanced Metal Catalysis | C-F | Cross-coupling, hydrodefluorination | Access to novel chemical space |
Integration of Microfluidics and Continuous Flow Chemistry for Enhanced Efficiency and Safety
Many reactions involving brominating agents or the generation of reactive intermediates can be hazardous and difficult to control on a large scale. researchgate.net Continuous flow chemistry offers a solution by performing reactions in small-volume, continuously flowing streams within microreactors. softecks.inresearchgate.net
This technology provides superior heat and mass transfer, allowing for precise control over reaction conditions and minimizing the risks associated with highly exothermic or rapid reactions. semanticscholar.orgrsc.orgrsc.org For the synthesis of this compound, flow chemistry could be used for the hazardous bromination step, enabling the in situ generation and immediate use of toxic reagents like molecular bromine, thereby enhancing process safety. mdpi.comvapourtec.comresearchgate.net This approach also facilitates rapid reaction optimization and seamless scale-up from the lab to industrial production. researchgate.net
Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
Reaction Prediction: AI models, trained on vast databases of chemical reactions, can predict the likely outcome of a reaction involving this compound, including potential side products. researchgate.netnih.govrsc.org This helps chemists design more effective synthetic routes.
Condition Optimization: ML algorithms can analyze the complex interplay between various reaction parameters (catalyst, solvent, temperature, concentration) to identify the optimal conditions for maximizing yield and selectivity, reducing the need for extensive trial-and-error experimentation. acs.orgacs.orgbeilstein-journals.org
De Novo Synthesis Design: Advanced AI systems can propose entirely new synthetic pathways to the target molecule or its derivatives, potentially uncovering more efficient or innovative routes that a human chemist might overlook. preprints.org Computational chemistry can also be used to predict the properties, such as NMR spectra, of novel derivatives. nih.govacs.orgvanderbilt.edu
Synthesis of Polyhalogenated Derivatives with Tunable Properties
Introducing additional halogen atoms onto the structure of this compound can significantly alter its physicochemical properties, such as lipophilicity, volatility, and electronic character. nih.govresearchgate.netepa.gov Future research will likely explore the synthesis of polyhalogenated derivatives to fine-tune these properties for specific applications in materials science or as flame retardants. wikipedia.orgnih.gov This could involve selective bromination or fluorination of the aromatic ring or further halogenation of the alkyl chain. Understanding the structure-property relationships in these polyhalogenated systems will be key to designing molecules with desired characteristics.
Q & A
Q. Basic
- and NMR : Identify substituent positions on the aromatic ring and confirm bromoethyl connectivity. Fluorine’s deshielding effect aids in distinguishing ortho/meta/para substituents .
- NMR : Quantifies fluorine’s electronic environment, critical for verifying substitution patterns .
- GC-MS or LC-MS : Validates molecular weight (, MW 217.08) and detects impurities (e.g., residual brominating agents) .
How does the steric and electronic environment of the benzene ring influence the bromoethyl group’s reactivity in nucleophilic substitution?
Q. Advanced
- Electronic effects : The electron-withdrawing fluorine (ortho to methyl) polarizes the C-Br bond, enhancing electrophilicity at the bromoethyl carbon .
- Steric effects : The methyl group (para to bromoethyl) and fluorine (ortho to methyl) create steric hindrance, favoring mechanisms in polar aprotic solvents (e.g., DMF) .
- Experimental validation : Compare reaction rates with analogs lacking fluorine or methyl groups to isolate steric/electronic contributions .
What experimental strategies resolve contradictions in reported reaction yields when using this compound as an intermediate?
Q. Advanced
- Control variables : Systematically test solvents (e.g., THF vs. DMSO), catalysts (e.g., for bromide displacement), and temperatures .
- Purity assessment : Use HPLC to quantify residual starting materials or byproducts (e.g., dehydrohalogenation products) that may skew yields .
- Reaction monitoring : Employ in situ NMR to track intermediate formation and optimize reaction termination points .
What are the critical safety considerations when handling this compound?
Q. Basic
- Exposure mitigation : Use PPE (gloves, goggles) and work in a fume hood. In case of skin/eye contact, flush with water for 15+ minutes and seek medical attention .
- Storage : Store at 2–8°C in amber glass to prevent photodegradation and moisture ingress .
- Waste disposal : Neutralize brominated byproducts with before disposal to avoid environmental release .
How can computational chemistry predict regioselectivity in reactions involving this compound?
Q. Advanced
- DFT calculations : Model transition states for nucleophilic attacks on the bromoethyl group, accounting for fluorine’s inductive effects and steric maps .
- Molecular dynamics : Simulate solvent effects (e.g., DMF vs. acetone) to predict solvolysis pathways .
- Validation : Cross-reference computational predictions with experimental values for model reactions .
What are the challenges in achieving enantioselective synthesis using this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
